molecular formula C4H5NO5-2 B1243459 (3R)-3-hydroxy-L-aspartate(2-)

(3R)-3-hydroxy-L-aspartate(2-)

Cat. No. B1243459
M. Wt: 147.09 g/mol
InChI Key: YYLQUHNPNCGKJQ-NHYDCYSISA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-hydroxy-L-aspartate(2-) is a C4-dicarboxylate obtained by deprotonation of both carboxy groups of 3-hydroxy-L-aspartic acid. It derives from a L-aspartate(2-). It is a conjugate base of a (3R)-3-hydroxy-L-aspartic acid.

Scientific Research Applications

Synthesis of Amino Acid Derivatives

(3R)-3-hydroxy-L-aspartate(2-) plays a crucial role in the synthesis of various amino acid derivatives. For instance, a study by Jefford et al. (1993) demonstrated the synthesis of 4-alkyl-3-amino-2-hydroxybutyric acids with significant diastereoselectivity using L-aspartic acid through a series of chemical transformations including N-tosylation, anhydride formation, reduction, and α-hydroxylation (Jefford, Jian, & Lu, 1993).

Inhibition of Aminopeptidases

(3R)-3-hydroxy-L-aspartate(2-) analogs like amastatin have been identified as slow-binding, competitive inhibitors of aminopeptidases. Rich et al. (1984) reported that the (2S)-hydroxyl group in the structure contributes significantly to the stabilization of the enzyme-inhibitor complex (Rich, Moon, & Harbeson, 1984).

Synthesis of Pharmaceutical Compounds

The compound and its derivatives have been used in synthesizing pharmaceutical compounds. Seki and Nakao (1999) illustrated an efficient method for synthesizing (-)-bestatin, a potent immunostimulant, starting from L-aspartic acid, involving stereoselective hydroxylation and subsequent chemical transformations (Seki & Nakao, 1999).

Role in Neurotransmission

(3R)-3-hydroxy-L-aspartate(2-) and its derivatives also have implications in neurotransmission. Porter et al. (1992) explored L-aspartate-beta-hydroxamate, a glutamate uptake inhibitor, for its activity at a glutamate metabotropic receptor in rat cerebral cortical slices, indicating its potential role in modulating neurotransmitter systems (Porter, Briggs, & Roberts, 1992).

Enzymatic Activity and Inhibition

Studies have also focused on the interaction of (3R)-3-hydroxy-L-aspartate(2-) derivatives with enzymes. For instance, Walsh et al. (1980) reported on the interaction of 2-(hydroxymethyl) aspartic acid with cytosolic aspartate aminotransferase, demonstrating the compound's role in enzyme kinetics and inhibition (Walsh, Metzler, Powell, & Jacobson, 1980).

Biocatalysis

The compound's derivatives are explored in biocatalysis for asymmetric synthesis of substituted aspartic acids. Raj et al. (2011) studied the thermostable methylaspartate ammonia lyase from Carboxydothermus hydrogenoformans, which catalyzes reactions involving (3R)-3-hydroxy-L-aspartate(2-) derivatives for the synthesis of aspartic acid derivatives, highlighting its industrial potential (Raj et al., 2011).

properties

Product Name

(3R)-3-hydroxy-L-aspartate(2-)

Molecular Formula

C4H5NO5-2

Molecular Weight

147.09 g/mol

IUPAC Name

(2S,3R)-2-amino-3-hydroxybutanedioate

InChI

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/p-2/t1-,2+/m0/s1

InChI Key

YYLQUHNPNCGKJQ-NHYDCYSISA-L

Isomeric SMILES

[C@H]([C@H](C(=O)[O-])O)(C(=O)[O-])N

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R)-3-hydroxy-L-aspartate(2-)
Reactant of Route 2
(3R)-3-hydroxy-L-aspartate(2-)
Reactant of Route 3
(3R)-3-hydroxy-L-aspartate(2-)
Reactant of Route 4
(3R)-3-hydroxy-L-aspartate(2-)
Reactant of Route 5
(3R)-3-hydroxy-L-aspartate(2-)
Reactant of Route 6
(3R)-3-hydroxy-L-aspartate(2-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.